molecular formula C23H22N6O2 B2690575 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396814-10-0

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No. B2690575
CAS RN: 1396814-10-0
M. Wt: 414.469
InChI Key: OULSHUPZGLQKET-UHFFFAOYSA-N
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Description

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of this compound involves several steps. A patent describes a process for the preparation of 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof. The invention also provides a process for the preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone of Formula II, or salts thereof, using the 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a pyrazole ring, a phenyl ring, a piperazine ring, and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and likely involve multiple steps. For example, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . In a study, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This compound was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives . The target compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies were conducted on Lm-PTR1, complexed with Trimethoprim . The results justified the better antileishmanial activity of compound 13 .

Synthesis of Nonracemic γ-Bicyclic Heteroarylpiperazine

This compound is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine . These are then used to synthesize selective and orally active dipeptidylpeptidase 4 inhibitors .

Antidiabetic Agents

The nonracemic γ-bicyclic heteroarylpiperazine-substituted prolinylthiazolidines, synthesized using this compound as an intermediate, are used as antidiabetic agents .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include the compound , have been described in more than 5500 references . They have diverse biomedical applications due to their close similarity with the purine bases adenine and guanine .

Future Directions

The future directions of research on this compound could involve further exploration of its potential uses as an intermediate in the synthesis of antidiabetic agents . Additionally, more research could be done to fully understand its mechanism of action and to explore other potential therapeutic applications.

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-26-21(15-19(25-26)17-7-3-2-4-8-17)23(31)28-13-11-27(12-14-28)22(30)18-16-24-29-10-6-5-9-20(18)29/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULSHUPZGLQKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

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